N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide
Overview
Description
Scientific Research Applications
Synthesis and Process Research
N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide is an important intermediate in the synthesis of various compounds. For instance, it plays a crucial role in the synthesis of the anticancer drug dasatinib. The compound is synthesized from acetamidine hydrochloride and dimethyl malonate, undergoing processes like cyclization and chlorination with phosphorus oxychloride (Guo Lei-ming, 2012).
Synthesis of Radiolabeled Compounds
This chemical is also used in the synthesis of radiolabeled compounds, such as [14C3]moxonidine, an antihypertensive compound. The process involves several steps including condensation, nitration, chlorination, and hydrogenation (B. Czeskis, 2004).
Vibrational Spectroscopy and Quantum Computational Approaches
In another study, N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, a molecule structurally similar to this compound, was characterized using vibrational spectroscopy. This included Raman and Fourier transform infrared spectroscopy. The study utilized quantum computational approaches to understand the molecule's properties (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).
Copper(II) Complex Formation
Research also extends to studying copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands. This study enhances the understanding of the donor properties of these ligands and their coordination number and geometry (A. I. Smolentsev, 2017).
Process Chemistry in Pharmaceutical and Explosive Industries
This compound is a precursor in the preparation of high explosives and medicinal valued products. Its process chemistry has been studied for the development of an economic process for its production (R. Patil, P. Jadhav, S. Radhakrishnan, T. Soman, 2008).
Properties
IUPAC Name |
N-(4,5-dichloro-6-methylpyrimidin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O/c1-3-5(8)6(9)12-7(10-3)11-4(2)13/h1-2H3,(H,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRXFKHDPUSPBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC(=O)C)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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